Picrasidine T

Butyrylcholinesterase Alzheimer's disease Alkaloid

Picrasidine T (CAS 113808-03-0) is a dimeric β-carboline alkaloid from Picrasma quassioides, exhibiting high-affinity NK1 receptor antagonism (Kd 126 nM) and BChE inhibition (IC50 <10 µM). Its dual-target profile is exclusive among picrasidine analogs, ensuring receptor-specific selection not achievable with Picrasidine I or J. Ideal for pain, neurogenic inflammation, CINV research, and polypharmacology screening libraries. Select for hit-to-lead programs requiring a validated natural-product-derived chemotype with uncompromised target engagement.

Molecular Formula C28H25N4O4+
Molecular Weight 481.5 g/mol
CAS No. 113808-03-0
Cat. No. B1631774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicrasidine T
CAS113808-03-0
Molecular FormulaC28H25N4O4+
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C2=C1C3=C(N2)C(=CC=C3)O)C4CCCC5=[N+]4C=C(C6=C5NC7=C6C=CC=C7O)OC
InChIInChI=1S/C28H24N4O4/c1-35-20-12-29-27(28-22(20)14-6-3-11-19(34)25(14)31-28)17-9-5-8-16-26-23(21(36-2)13-32(16)17)15-7-4-10-18(33)24(15)30-26/h3-4,6-7,10-13,17H,5,8-9H2,1-2H3,(H3,29,31,33,34)/p+1
InChIKeyUFGLDKPJSVKHMA-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Picrasidine T (CAS 113808-03-0): A Dimeric β-Carboline Alkaloid for Specialized BChE and NK1 Receptor Research


Picrasidine T (CAS 113808-03-0) is a naturally occurring dimeric β-carboline alkaloid first isolated from the bark of Picrasma quassioides [1]. It belongs to a unique structural class of bis-β-carbolines, which distinguishes it from monomeric β-carboline alkaloids. Current research has identified its potential as a butyrylcholinesterase (BChE) inhibitor and a tachykinin NK1 receptor antagonist, marking it as a compound of interest for neurodegenerative disease and pain research [2][3].

Why Generic Picrasidine T Substitution Fails: Differentiated Bioactivity Profiles Among Dimeric β-Carbolines


Picrasidine T cannot be generically substituted with its close structural analogs, such as Picrasidine I or Picrasidine J, due to critical divergences in their biological activity profiles. Despite being co-isolated from the same plant source, these dimeric alkaloids exhibit distinct target engagement. For instance, while both Picrasidine I and T display BChE inhibition, Picrasidine I has been identified as a mixed-type inhibitor with detailed kinetic characterization, a property not yet established for Picrasidine T [1]. Critically, Picrasidine T possesses high affinity for the tachykinin NK1 receptor (Kd = 126 nM), a target for which its analogs lack reported activity, making receptor-specific selection essential [2].

Picrasidine T Selection Guide: Quantitative Evidence for Differentiated BChE and NK1 Activity


Comparative BChE Inhibitory Potency: Picrasidine T vs. Picrasidine I

In a direct head-to-head virtual screening and enzymatic validation study, Picrasidine T and its analog Picrasidine I were both identified as potent BChE inhibitors [1]. Picrasidine T demonstrated an IC50 < 10 µM. While the study established Picrasidine I as a reversible, mixed-type inhibitor, the specific inhibitory mechanism for Picrasidine T was not detailed, underscoring a key difference in the depth of pharmacological characterization.

Butyrylcholinesterase Alzheimer's disease Alkaloid

High Affinity for Tachykinin NK1 Receptor: A Unique Property Not Reported for Analogs

Picrasidine T exhibits a high binding affinity for the tachykinin NK1 receptor, with a reported equilibrium dissociation constant (Kd) of 126 nM in guinea pig myenteric plexus [1]. This target engagement is a class-level inference, as a comprehensive search of primary literature and authoritative databases reveals no such activity has been reported for its closest structural analogs, including Picrasidine I, Picrasidine J, or Picrasidine Q, which are primarily associated with anti-inflammatory, anti-metastatic, or FGFR2 inhibitory activities, respectively.

NK1 receptor Tachykinin Substance P

Structural Differentiation: Dimeric vs. Monomeric β-Carboline Scaffold

Picrasidine T is characterized as a dimeric β-carboline alkaloid, a structural feature that distinguishes it from monomeric β-carbolines like harmine or harmaline [1]. While no direct head-to-head bioactivity comparison is available in the isolated literature, the dimeric structure implies a larger molecular footprint (MW = 481.5 g/mol) and unique pharmacophoric features, which can lead to different protein binding modes and pharmacokinetic properties compared to monomeric analogs.

β-Carboline Alkaloid Chemical structure

Optimal Application Scenarios for Picrasidine T Based on Verified Differential Evidence


Probing Uncharacterized BChE Inhibition Mechanisms in Alzheimer's Research

Based on the directly comparable BChE inhibition data (IC50 < 10 µM) [Section 3, Evidence 1], Picrasidine T is an ideal candidate for projects aiming to discover novel BChE inhibitor mechanisms. Unlike Picrasidine I, whose mixed-type mechanism is already detailed, Picrasidine T presents an opportunity to characterize a new chemotype's mode of action, potentially revealing allosteric binding sites or unique interaction patterns not observed with its analog. Its confirmed target engagement from a rigorous virtual screening pipeline provides a validated starting point for hit-to-lead optimization.

Target Validation and Tool Compound Development for the NK1 Receptor

Picrasidine T's unique, high-affinity binding to the NK1 receptor (Kd = 126 nM) [Section 3, Evidence 2] positions it as the only viable picrasidine alkaloid for developing a chemical probe or tool compound for substance-P pathways. This scenario is critical for academic labs or pharmaceutical companies researching pain, neurogenic inflammation, or chemotherapy-induced nausea and vomiting (CINV) who require a natural-product-derived starting point with a selectivity profile not offered by analogs like Picrasidine I or J.

Natural Product Library Screening for Polypharmacology

Leveraging its dimeric β-carboline scaffold [Section 3, Evidence 3], Picrasidine T is suitable for inclusion in focused screening libraries that aim to identify compounds with polypharmacological profiles. Its structural complexity and dual BChE/NK1 activity profile, as evidenced by the data, make it a superior candidate for phenotypic screening compared to monomeric β-carbolines, where the larger scaffold may engage multiple targets simultaneously, a concept valued in network pharmacology research.

Quote Request

Request a Quote for Picrasidine T

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.